molecular formula C20H18N4O3S2 B3007999 N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 713086-57-8

N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B3007999
CAS No.: 713086-57-8
M. Wt: 426.51
InChI Key: BSGXBDXCSNPIGD-UHFFFAOYSA-N
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Description

N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline ring . The thiophene-2-sulfonamide moiety is then introduced through a series of substitution reactions. The final step involves the coupling of the 2-methoxybenzylamine group to the quinoxaline core under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core is known to interact with DNA and proteins, leading to the disruption of cellular processes. The thiophene-2-sulfonamide moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . The compound’s effects are mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is unique due to the combination of the quinoxaline and thiophene-2-sulfonamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-27-17-10-5-2-7-14(17)13-21-19-20(23-16-9-4-3-8-15(16)22-19)24-29(25,26)18-11-6-12-28-18/h2-12H,13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGXBDXCSNPIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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